molecular formula C16H18N2O3S B5553367 (5Z)-5-(2,5-dimethoxybenzylidene)-2-(pyrrolidin-1-yl)-1,3-thiazol-4(5H)-one

(5Z)-5-(2,5-dimethoxybenzylidene)-2-(pyrrolidin-1-yl)-1,3-thiazol-4(5H)-one

Cat. No.: B5553367
M. Wt: 318.4 g/mol
InChI Key: PGJRRLSLISHTON-UVTDQMKNSA-N
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Description

(5Z)-5-(2,5-dimethoxybenzylidene)-2-(pyrrolidin-1-yl)-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a thiazole ring substituted with a dimethoxybenzylidene group and a pyrrolidinyl group, which may contribute to its unique chemical and biological properties.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-(2,5-dimethoxybenzylidene)-2-(pyrrolidin-1-yl)-1,3-thiazol-4(5H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Researchers might study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of this compound could be explored for their potential as drugs. The presence of the thiazole ring and the benzylidene group suggests that it might interact with enzymes or receptors in the body.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(2,5-dimethoxybenzylidene)-2-(pyrrolidin-1-yl)-1,3-thiazol-4(5H)-one typically involves the condensation of 2,5-dimethoxybenzaldehyde with a thiazole derivative. The reaction may proceed under basic or acidic conditions, often using a catalyst to facilitate the formation of the benzylidene linkage. Common solvents for this reaction include ethanol, methanol, or dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the thiazole ring.

    Reduction: Reduction reactions could target the benzylidene double bond or the thiazole ring.

    Substitution: The aromatic ring and the thiazole ring may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents like halogens, sulfonyl chlorides, or alkylating agents can be employed under various conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of (5Z)-5-(2,5-dimethoxybenzylidene)-2-(pyrrolidin-1-yl)-1,3-thiazol-4(5H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA. The thiazole ring could facilitate binding to these targets, while the benzylidene group might enhance its activity through electronic or steric effects.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-(2,5-dimethoxybenzylidene)-2-(morpholin-1-yl)-1,3-thiazol-4(5H)-one
  • (5Z)-5-(2,5-dimethoxybenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one

Uniqueness

Compared to similar compounds, (5Z)-5-(2,5-dimethoxybenzylidene)-2-(pyrrolidin-1-yl)-1,3-thiazol-4(5H)-one may exhibit unique properties due to the presence of the pyrrolidinyl group. This group could influence its chemical reactivity and biological activity, making it distinct from its analogs.

Properties

IUPAC Name

(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-20-12-5-6-13(21-2)11(9-12)10-14-15(19)17-16(22-14)18-7-3-4-8-18/h5-6,9-10H,3-4,7-8H2,1-2H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJRRLSLISHTON-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)N=C(S2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)N=C(S2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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